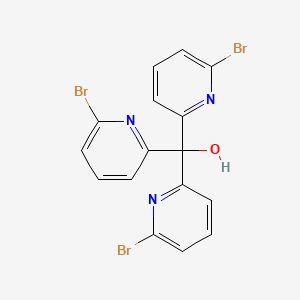
Dimethyl 2-(5-methoxy-2-nitrophenyl)malonate
Übersicht
Beschreibung
Dimethyl 2-(5-methoxy-2-nitrophenyl)malonate is an organic compound that belongs to the class of malonic acid derivatives It is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to a malonic acid dimethyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(5-methoxy-2-nitrophenyl)malonate typically involves the nitration of 5-methoxyphenyl compounds followed by esterification with malonic acid derivatives. One common synthetic route includes the following steps:
Nitration: 5-Methoxyphenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 5-methoxy-2-nitrophenol.
Esterification: The resulting 5-methoxy-2-nitrophenol is then reacted with dimethyl malonate in the presence of a base such as sodium ethoxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-(5-methoxy-2-nitrophenyl)malonate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-(5-Amino-2-nitro-phenyl)-malonic acid dimethyl ester.
Reduction: Formation of 2-(5-Methoxy-2-amino-phenyl)-malonic acid dimethyl ester.
Substitution: Formation of various substituted malonic acid dimethyl esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(5-methoxy-2-nitrophenyl)malonate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Dimethyl 2-(5-methoxy-2-nitrophenyl)malonate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s reactivity and interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-5-nitrophenol
- 5-Methoxy-2-nitro-phenyl)-acetonitrile
- 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid
Uniqueness
Dimethyl 2-(5-methoxy-2-nitrophenyl)malonate is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, combined with the malonic acid dimethyl ester moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H13NO7 |
|---|---|
Molekulargewicht |
283.23 g/mol |
IUPAC-Name |
dimethyl 2-(5-methoxy-2-nitrophenyl)propanedioate |
InChI |
InChI=1S/C12H13NO7/c1-18-7-4-5-9(13(16)17)8(6-7)10(11(14)19-2)12(15)20-3/h4-6,10H,1-3H3 |
InChI-Schlüssel |
TXUMFFPTLLJVOW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])C(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2,3-Dihydrobenzo[1,4]dioxin-2-ylmethyl)piperidin-3-yl]ethanol](/img/structure/B8413226.png)


![3-Methyl-3,9-diazabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B8413244.png)

![sodium (6R,7R)-3-carbamoyloxymethyl-7-[2-(fur-2-yl)-2-methoxyiminoacetamido]ceph-3-em-4-carboxylate](/img/structure/B8413257.png)





![2,3-Dihydro-[1,4]dioxino[2,3-f]quinolin-10-ol](/img/structure/B8413296.png)

